4-Bromo-3-iodobenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-3-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

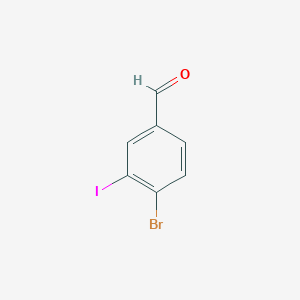

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAZPMPNMBBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717806 | |

| Record name | 4-Bromo-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873387-81-6 | |

| Record name | 4-Bromo-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Orthogonal Scaffolding: A Technical Guide to 4-Bromo-3-iodobenzaldehyde

CAS Number: 873387-81-6 Molecular Formula: C₇H₄BrIO Molecular Weight: 310.91 g/mol [1]

Part 1: Executive Summary & Strategic Utility

In the landscape of diversity-oriented synthesis (DOS), 4-Bromo-3-iodobenzaldehyde stands as a premier "linchpin" scaffold. Its value in drug discovery lies not merely in its structure, but in its programmed reactivity .

This molecule offers three distinct, chemically orthogonal handles:

-

C-3 Iodide: The most reactive site, susceptible to rapid oxidative addition by Pd(0) at mild temperatures.

-

C-4 Bromide: A latent electrophile, activated only under forcing conditions or with specialized electron-rich ligands after the iodide is consumed.

-

C-1 Aldehyde: A versatile anchor for condensation reactions (reductive amination, Wittig olefination) or heterocycle formation.

For medicinal chemists, this specific substitution pattern allows for the sequential construction of non-symmetrical tri-substituted benzenes, a motif common in kinase inhibitors and GPCR ligands.

Part 2: Chemical Profile & Handling

Physical Properties

| Property | Data | Note |

| Appearance | Pale yellow to off-white solid | Sensitive to light; iodine liberation can darken color over time.[2] |

| Melting Point | 110–115 °C (Predicted) | Experimental values vary by crystal form/purity. |

| Solubility | DMSO, DMF, DCM, THF | Poor solubility in water and aliphatic hydrocarbons. |

| Stability | Air and Light Sensitive | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Safety & Toxicology (E-E-A-T)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use only in a chemical fume hood. The presence of the aldehyde and halogens suggests potential sensitizing properties.

-

Degradation: Decomposition releases hydrogen bromide (HBr) and hydrogen iodide (HI) gases, which are corrosive.

Part 3: The Hierarchy of Reactivity (Mechanistic Insight)

The synthetic power of this molecule rests on the Bond Dissociation Energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds.

-

C–I Bond (~65 kcal/mol): Weak. Pd(0) inserts here at Room Temperature (RT) to 60°C.

-

C–Br Bond (~81 kcal/mol): Stronger. Requires temperatures >80°C or specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

This allows for a "One-Pot, Two-Step" workflow where two different aryl groups are installed sequentially without isolating the intermediate.

Visualization: The Chemoselective Workflow

The following diagram illustrates the logical flow of sequential functionalization, a critical strategy for library generation.

Figure 1: Sequential functionalization logic. The C-I bond reacts under kinetic control, preserving the C-Br bond for subsequent steps.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Theoretical Best Practice)

Note: While commercial sources exist, in-house synthesis is often required for scale-up.

Rationale: The synthesis exploits cooperative directing effects. The aldehyde group is a meta-director (deactivating), and the bromine is an ortho/para-director (deactivating). Position 3 is meta to the aldehyde and ortho to the bromine, making it the synergistic site for electrophilic aromatic substitution.

-

Starting Material: 4-Bromobenzaldehyde (1.0 eq).

-

Reagents: N-Iodosuccinimide (NIS, 1.1 eq) and Trifluoromethanesulfonic acid (TfOH, 1.5 eq).

-

Solvent: Acetonitrile (anhydrous).

-

Procedure:

-

Dissolve 4-bromobenzaldehyde in acetonitrile under Argon.

-

Add NIS in one portion.

-

Add TfOH dropwise at 0°C (Exothermic!).

-

Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Pour into sat.

(to remove excess Iodine). -

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid aldehyde oxidation.

-

Protocol B: Chemoselective Suzuki Coupling (Site 1: Iodine)

Targeting the C-3 position while leaving C-4 Bromine intact.

Reagents:

-

Scaffold: 4-Bromo-3-iodobenzaldehyde (1.0 mmol)

-

Boronic Acid: Phenylboronic acid (1.05 mmol)

-

Catalyst:

(3 mol%) — Selected for its lower reactivity toward bromides compared to Buchwald precatalysts. -

Base:

(2M aqueous, 2.0 eq) -

Solvent: DME (Dimethoxyethane) / Water (3:1)

Step-by-Step:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of chemoselectivity here, as it promotes homocoupling.

-

Assembly: In a Schlenk tube, combine scaffold, boronic acid, and catalyst. Add degassed solvent.

-

Reaction: Stir at Room Temperature (20–25°C) for 6–12 hours.

-

Critical Control Point: Do not heat above 40°C. Higher temperatures will initiate oxidative addition at the C-Br bond, leading to mixtures.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Validation:

NMR should show the disappearance of the characteristic C-3 proton shift and retention of the C-4 bromine pattern.

Part 5: Applications in Drug Discovery

Biaryl Scaffolds for Kinase Inhibition

Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) require a specific biaryl geometry. This scaffold allows the installation of a hydrophobic group at C-3 (via the iodide) to fit the selectivity pocket, followed by a solubilizing group at C-4 (via the bromide).

Heterocyclic Fusion

The aldehyde and the adjacent halide (initially Iodine, or Bromine after the first coupling) provide a perfect setup for annulation reactions.

-

Example: Reaction with hydrazine followed by Pd-catalyzed cyclization yields Indazoles .

-

Example: Condensation with primary amines followed by C-H activation yields Isoquinolines .

Visualization: Divergent Synthesis Pathway

Figure 2: Divergent synthetic utility for medicinal chemistry libraries.

References

-

Oakwood Chemical. (2024). 4-Bromo-3-iodobenzaldehyde Product Data. Retrieved from

-

BLD Pharm. (2024). Certificate of Analysis: 4-Bromo-3-iodobenzaldehyde (CAS 873387-81-6).[1][3][4] Retrieved from

-

Langer, P. et al. (2016).[5] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from

-

Buchwald, S. L. et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society.[6] Retrieved from

-

Cheng, C. H. et al. (2003).[7] Highly chemoselective coupling of allenylstannanes with organic iodides. Tetrahedron. Retrieved from

Sources

- 1. 873387-81-6|4-Bromo-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 4-Iodobenzaldehyde | 15164-44-0 [chemicalbook.com]

- 3. 4-Bromo-3-iodobenzaldehyde - Lead Sciences [lead-sciences.com]

- 4. 4-Bromo-3-iodobenzaldehyde [oakwoodchemical.com]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly chemoselective coupling of allenylstannanes with organic iodides promoted by Pd(PPh3)4/LiCl: an efficient method for the synthesis of substituted allenes [organic-chemistry.org]

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry and materials science, 4-Bromo-3-iodobenzaldehyde (CAS 873387-81-6) is not merely a reagent; it is a "privileged scaffold." Its value lies in its orthogonal reactivity . The molecule possesses three distinct reactive handles—an aldehyde, an aryl iodide, and an aryl bromide—each susceptible to activation under specific, non-overlapping conditions.

This guide moves beyond basic physical properties to focus on the application of this molecule in iterative cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid construction of non-symmetrical, tri-substituted benzene derivatives.

Physicochemical Profile & Mass Spectrometry

For the analytical chemist, the molecular weight of 4-Bromo-3-iodobenzaldehyde is not a single number but a distribution profile defined by the stable isotopes of bromine.

Table 1: Core Chemical Identity[1]

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-3-iodobenzaldehyde | |

| CAS Number | 873387-81-6 | Distinct from 3-bromo-4-iodo isomer (873387-82-7).[1] |

| Molecular Formula | C₇H₄BrIO | |

| Average Mol.[2] Weight | 310.91 g/mol | Used for stoichiometry calculations. |

| Appearance | Solid (Pale yellow to off-white) | Light-sensitive; store in amber vials. |

| Solubility | DCM, THF, DMSO, Toluene | Sparingly soluble in hexanes/water. |

Senior Scientist Insight: Mass Spectrum Interpretation

When validating synthesis via LC-MS, do not look for a single parent ion. Bromine exists as

-

Monoisotopic Mass (

): ~309.85 Da -

Isotope Peak (

): ~311.85 Da -

Pattern: You will observe a characteristic 1:1 doublet (M and M+2) separated by 2 mass units. Absence of this "twin tower" pattern indicates dehalogenation or contamination.

Structural Analysis: The Logic of Orthogonal Reactivity

The utility of this scaffold relies on the bond dissociation energy (BDE) hierarchy: C–I < C–Br . Palladium catalysts undergo oxidative addition into the C–I bond significantly faster than the C–Br bond.

-

Site A (C-3 Iodine): High reactivity.[1][3] Reacts at Room Temperature (RT) or mild heat.

-

Site B (C-4 Bromine): Moderate reactivity. Requires elevated temperatures (>80°C) or specialized ligands (e.g., SPhos, XPhos) to activate after the iodine is consumed.

-

Site C (Aldehyde): Electrophilic.[4] Preserved for late-stage condensation (e.g., reductive amination) or protected as an acetal if harsh bases are used.

Visualization: Chemoselectivity Pathway

Caption: Figure 1. The kinetic hierarchy of oxidative addition allows stepwise functionalization, targeting the C-I bond first.

Synthesis Strategy: Direct Iodination

While commercial sources exist, in-house synthesis is often required to ensure fresh, non-oxidized aldehyde. The most robust route utilizes the reinforcing directing effects of the aldehyde and bromine substituents.

-

Aldehyde (-CHO): Meta-director.

-

Bromine (-Br): Ortho/Para-director (deactivated).

-

Target Position (C-3): Meta to CHO and Ortho to Br. Perfect alignment.

Protocol: Acid-Mediated Iodination

Adapted from standard electrophilic aromatic substitution protocols for deactivated rings [1, 2].

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and addition funnel. Purge with Nitrogen.

-

Solvent System: Dissolve 4-bromobenzaldehyde (10.0 g, 54 mmol) in concentrated Sulfuric Acid (

) (50 mL). Note: The strong acid protonates the aldehyde, preventing oxidation and increasing the meta-directing character. -

Iodinating Agent: Add N-Iodosuccinimide (NIS) (13.4 g, 60 mmol) portion-wise at 0°C. Alternatively, use

(0.55 eq) with a strong oxidant like Periodic Acid ( -

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

) and appearance of the slightly more polar product. -

Quench: Pour mixture onto crushed ice (200 g). Neutralize carefully with saturated

or -

Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with 10% Sodium Thiosulfate (

) to remove excess iodine (color change from purple/brown to clear). -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).

Application Workflow: Site-Selective Suzuki Coupling

This protocol demonstrates the selective arylation of the C-3 position, leaving the C-4 bromine intact for future use.

Reagents

-

Substrate: 4-Bromo-3-iodobenzaldehyde (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.1 eq)

-

Catalyst:

(3–5 mol%) — Chosen for mild reactivity. -

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1)

Step-by-Step Methodology

-

Degassing (Critical): In a reaction vial, combine the substrate and boronic acid. Dissolve in the solvent mixture. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.[3]

-

Catalyst Addition: Add

quickly under a positive stream of Argon. Seal the vial. -

Temperature Control: Heat to 40°C .

-

Why? At >60°C, you risk activating the C-Br bond, leading to mixtures of mono- and bis-coupled products.

-

-

Monitoring: Check LC-MS at 2 hours.

-

Success Indicator: Mass shift corresponding to -I (+Phenyl). Retention of the Br isotope pattern.

-

-

Isolation: Dilute with water, extract with EtOAc. The product, 4-bromo-3-phenylbenzaldehyde , is now ready for a second coupling at the C-4 position (which will require higher heat, e.g., 90°C).

References

-

PubChem. (2025).[2][5] 4-Bromo-3-iodobenzaldehyde (Compound).[6][1][7][8] National Library of Medicine. Available at: [Link]

-

Oakwood Chemical. (2025). Product Specification: 4-Bromo-3-iodobenzaldehyde. Available at: [Link]

-

Organic Syntheses. (1941).[9] p-Bromobenzaldehyde Preparation (Base Protocol). Org. Syn. Coll. Vol. 1, p.136. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 10921521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 873387-81-6 | CAS数据库 [m.chemicalbook.com]

- 7. 873387-81-6|4-Bromo-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 4-Bromo-3-iodobenzaldehyde [oakwoodchemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzaldehydes

Polysubstituted benzaldehyde derivatives are pivotal building blocks in the synthesis of a wide array of complex organic molecules, finding extensive applications in medicinal chemistry, agrochemicals, and materials science.[1] The specific substitution pattern of halogens on the aromatic ring, such as in 4-Bromo-3-iodobenzaldehyde, offers a versatile platform for further functionalization. The differential reactivity of the bromo and iodo substituents in cross-coupling reactions, for instance, allows for sequential and site-selective introduction of various moieties, making it a highly valuable intermediate in the synthesis of targeted therapeutic agents and functional materials. This guide provides a comprehensive overview of a proposed synthetic route to 4-Bromo-3-iodobenzaldehyde, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization.

Synthetic Strategy: Electrophilic Aromatic Iodination of 4-Bromobenzaldehyde

The synthesis of 4-Bromo-3-iodobenzaldehyde can be efficiently achieved through the regioselective iodination of the readily available starting material, 4-bromobenzaldehyde. The key challenge in this transformation lies in controlling the position of the incoming iodo group. The bromine atom at the 4-position is an ortho-, para-directing deactivator, while the aldehyde group at the 1-position is a meta-directing deactivator. The desired product requires iodination at the 3-position, which is ortho to the bromine and meta to the aldehyde. This favorable alignment of directing effects suggests that the reaction should proceed with a high degree of regioselectivity.

For this electrophilic aromatic substitution, N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is a highly effective and mild iodinating agent.[2] The acid catalyst protonates the carbonyl oxygen of the aldehyde, further deactivating the ring towards electrophilic attack and enhancing the directing effect of the bromine atom. NIS serves as a source of an electrophilic iodine species (I+), which then attacks the electron-rich position ortho to the bromine atom.

Experimental Protocol: Synthesis of 4-Bromo-3-iodobenzaldehyde

This protocol describes a representative method for the synthesis of 4-Bromo-3-iodobenzaldehyde based on established procedures for the iodination of aromatic compounds.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromobenzaldehyde | ReagentPlus®, 99% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | 98% | Oakwood Chemical |

| Trifluoroacetic Acid (TFA) | Reagent grade, 99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium thiosulfate | Anhydrous, ≥98% | Sigma-Aldrich |

| Sodium bicarbonate | ≥99.5% | Sigma-Aldrich |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Hexanes | HPLC grade | Fisher Scientific |

| Ethyl acetate | HPLC grade | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Reagents: To the stirred solution, add N-iodosuccinimide (13.4 g, 59.4 mmol, 1.1 equivalents).

-

Initiation of Reaction: Carefully add trifluoroacetic acid (0.42 mL, 5.4 mmol, 0.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to the flask. Stir vigorously for 10 minutes to reduce any unreacted NIS.

-

Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes/ethyl acetate).

-

Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-Bromo-3-iodobenzaldehyde as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reaction Workflow

Caption: Synthetic workflow for 4-Bromo-3-iodobenzaldehyde.

Characterization of 4-Bromo-3-iodobenzaldehyde

The structure and purity of the synthesized 4-Bromo-3-iodobenzaldehyde can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show a singlet for the aldehydic proton around 9.9 ppm. The aromatic region should display three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene ring. |

| ¹³C NMR | The spectrum should exhibit seven distinct carbon signals, including the carbonyl carbon of the aldehyde group (around 190 ppm) and the six aromatic carbons. The carbons bearing the bromo and iodo substituents will show characteristic chemical shifts. |

| IR Spectroscopy | The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Characteristic C-Br and C-I stretching vibrations will be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Bromo-3-iodobenzaldehyde (C₇H₄BrIO, MW: 310.91 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one iodine atom. |

Safety Considerations

-

4-Bromobenzaldehyde is harmful if swallowed and causes skin and eye irritation.[3]

-

N-Iodosuccinimide is an oxidizing agent and should be handled with care.

-

Trifluoroacetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; all manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 4-Bromo-3-iodobenzaldehyde. The proposed method, utilizing the regioselective iodination of 4-bromobenzaldehyde with N-iodosuccinimide, is a reliable and efficient route to this valuable synthetic intermediate. The comprehensive information on the reaction mechanism, experimental procedure, and product characterization will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

-

Organic Syntheses Procedure. p-BROMOBENZALDEHYDE. Available at: [Link]

-

Wikipedia. 4-Bromobenzaldehyde. Available at: [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

-

MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. Available at: [Link]

-

Rhodium.ws. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Available at: [Link]

- Google Patents. Process for the iodination of aromatic compounds.

-

ACS Publications. Selective C–H Iodination of (Hetero)arenes. Available at: [Link]

-

Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Available at: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

National Center for Biotechnology Information. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available at: [Link]

-

RSC Publishing. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde. Available at: [Link]

- Google Patents. Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

-

NIST. Benzaldehyde, 4-bromo-. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76583, 3-Bromobenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53231310, 4-Bromo-2-iodobenzaldehyde. Available at: [Link]

Sources

Technical Guide: 4-Bromo-3-iodobenzaldehyde

The Orthogonal "Linchpin" Scaffold for Complex Heterocycle Synthesis [1]

Executive Summary

4-Bromo-3-iodobenzaldehyde (IUPAC Name) represents a high-value "linchpin" intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct reactive handles—an aldehyde, an aryl iodide, and an aryl bromide—each susceptible to functionalization under specific, non-interfering conditions.

This guide details the structural logic, validated synthetic pathways, and chemoselective coupling protocols required to utilize this molecule effectively in drug discovery campaigns.

Structural Analysis & Reactivity Profile

The utility of 4-Bromo-3-iodobenzaldehyde stems from the significant difference in bond dissociation energies (BDE) and oxidative addition rates between its halogen substituents.

| Substituent | Position | Electronic Effect | Reactivity Priority (Pd-Catalysis) | Primary Utility |

| Aldehyde (-CHO) | C-1 | Electron Withdrawing (EWG) | N/A (Electrophile) | Condensation, Reductive Amination, Wittig |

| Iodide (-I) | C-3 | Weakly Deactivating | High (Fast) | 1st Cross-Coupling (Suzuki, Sonogashira) |

| Bromide (-Br) | C-4 | Weakly Deactivating | Medium (Slow) | 2nd Cross-Coupling (Requires forcing conditions) |

The Orthogonality Principle

In Palladium-catalyzed cross-coupling reactions, the rate of oxidative addition (OA) follows the order Ar-I > Ar-Br >> Ar-Cl .

-

Kinetic Selectivity: The C-I bond undergoes oxidative addition with Pd(0) at room temperature or mild heating. The C-Br bond remains inert under these conditions.

-

Site Selectivity: The presence of the electron-withdrawing aldehyde group at C-1 further activates the ring, but the directing effects ensure that electrophilic substitution during synthesis occurs at C-3 (Ortho to Br, Meta to CHO).

Synthesis: Electrophilic Aromatic Substitution

The most robust route to 4-Bromo-3-iodobenzaldehyde is the regioselective iodination of 4-bromobenzaldehyde.

Mechanism & Regiochemistry[2]

-

Directing Effects:

-

-CHO (Meta-director): Directs incoming electrophiles to C-3.

-

-Br (Ortho/Para-director): Directs incoming electrophiles to C-3 (Ortho) and C-5 (Ortho). Para is blocked.

-

-

Result: Both directing groups act synergistically to favor the C-3 position , ensuring high regioselectivity.

Validated Protocol: Acid-Mediated Iodination

Reagents: 4-Bromobenzaldehyde, Iodine (

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv) in concentrated

. -

Activation: Add

(1.0 equiv) to the mixture. The silver salt acts as a halogen carrier and precipitates AgBr/AgI, driving the reaction. -

Addition: Add

(1.0 equiv) in portions over 30 minutes. -

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Checkpoint: Look for the disappearance of the starting material (

184/186) and appearance of product (

-

-

Workup: Pour the reaction mixture onto crushed ice. Filter the precipitated solid (product + silver salts).

-

Purification: Dissolve the organic solid in dichloromethane (DCM). Filter off the inorganic silver salts. Wash the DCM layer with saturated

(to remove excess iodine) and brine. -

Isolation: Recrystallize from Ethanol/Water to yield off-white needles.

Chemoselective Functionalization Workflow

The power of this scaffold lies in Sequential Cross-Coupling . This allows researchers to install two different aryl or heteroaryl groups onto the benzene core in a specific order.

Phase 1: C-3 Selective Coupling (The "Easy" Bond)

The C-I bond is significantly weaker than the C-Br bond. Using a standard Pd(0) catalyst without specialized ligands allows for exclusive reaction at the iodine position.

-

Conditions:

(1-3 mol%), Aryl Boronic Acid (1.0 equiv), -

Outcome: Biaryl aldehyde with Bromine intact at C-4.

Phase 2: C-4 Coupling (The "Hard" Bond)

Once the iodine is replaced, the remaining bromide requires more active catalytic species or higher temperatures to undergo oxidative addition.

-

Reaction: Suzuki, Heck, or Buchwald-Hartwig.

-

Conditions:

+ S-Phos or X-Phos (Ligand), Boronic Acid (1.5 equiv),

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it shares hazard profiles with 4-bromobenzaldehyde and aryl iodides.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)[7]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling Precautions:

References

- Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the synergistic directing effects of Meta-CHO and Ortho-Br).

-

Chemoselective Cross-Coupling (I vs Br)

-

Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of bromo-iodo-arenes. Organic & Biomolecular Chemistry.

-

-

General Iodination Protocol (Deactivated Rings)

-

Safety Data Sheet (Analog)

-

Sigma-Aldrich.[8] Safety Data Sheet for 4-Bromobenzaldehyde.

-

Sources

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Highly chemoselective coupling of allenylstannanes with organic iodides promoted by Pd(PPh3)4/LiCl: an efficient method for the synthesis of substituted allenes [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profile and Solvent Selection for 4-Bromo-3-iodobenzaldehyde

Topic: Solubility of 4-Bromo-3-iodobenzaldehyde in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

4-Bromo-3-iodobenzaldehyde (CAS: 873387-81-6) is a critical bifunctional intermediate in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen handles—an iodine at the meta position and a bromine at the para position relative to the aldehyde. This electronic and steric arrangement allows for chemoselective cross-coupling (e.g., site-selective Suzuki-Miyaura or Sonogashira reactions), where the weaker C–I bond can be activated preferentially over the C–Br bond.

Solvent selection for this compound is not merely a matter of dissolution; it dictates reaction kinetics, chemoselectivity, and purification efficiency. This guide provides an evidence-based analysis of its solubility landscape, optimizing for synthetic workflows and recrystallization protocols.

Physicochemical Profile & Solubility Drivers

Understanding the molecular drivers of solubility is essential for predicting behavior in non-standard solvents.

| Property | Data / Characteristic | Impact on Solubility |

| Molecular Weight | 310.91 g/mol | Moderate MW suggests good solubility in organic solvents but poor water solubility. |

| Physical State | Solid (Crystalline) | Requires energy (heat) to disrupt crystal lattice for dissolution in protic solvents. |

| Melting Point | ~60–70°C (Analog Est.)* | Low-to-moderate melting range facilitates "oiling out" if recrystallization temperature is too high. |

| LogP (Predicted) | ~3.0 – 3.5 | Highly lipophilic. Preferential solubility in non-polar to moderately polar organic solvents. |

| H-Bond Donors | 0 | No capacity to donate H-bonds; relies on dipole-dipole interactions. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Weak acceptor; soluble in protic solvents (alcohols) only via solvent donation. |

*Note: Exact experimental MP for this specific isomer is rare in public literature; range estimated based on 4-bromobenzaldehyde (57°C) and 3-bromo-4-iodobenzaldehyde (65-67°C).

Solubility Landscape

The following classification guides solvent choice for synthesis and purification. Data is derived from structural analog analysis and standard organic synthesis protocols.

Category A: High Solubility (Good for Reactions)

Use these for high-concentration stock solutions (0.5 M – 1.0 M) or as primary reaction media.

| Solvent | Solubility Rating | Mechanistic Insight |

| Dichloromethane (DCM) | Excellent | Primary choice for extraction and transport. High volatility allows easy removal. |

| Chloroform (CHCl₃) | Excellent | Similar to DCM but higher boiling point; useful for refluxing if slightly higher temp is needed. |

| Ethyl Acetate (EtOAc) | Good | Standard solvent for TLC and column chromatography. "Green" alternative to chlorinated solvents. |

| THF (Tetrahydrofuran) | Good | Excellent for organometallic reactions (e.g., Grignard, Lithiation) involving the C-I bond. |

| DMSO / DMF | Excellent | Critical for Cross-Coupling. High dielectric constant stabilizes Pd-catalyst intermediates during Suzuki/Heck couplings. |

Category B: Temperature-Dependent Solubility (Good for Recrystallization)

Use these to purify the compound via thermal gradients.

| Solvent | Solubility Rating | Mechanistic Insight |

| Ethanol (EtOH) | Moderate (Hot) / Low (Cold) | Ideal for recrystallization. The aldehyde oxygen accepts H-bonds from EtOH, increasing solubility at high temps. |

| Methanol (MeOH) | Moderate (Hot) / Low (Cold) | Similar to EtOH but more volatile. Care required to prevent supersaturation and rapid precipitation. |

| Acetonitrile (MeCN) | Moderate | Often used in HPLC. Can be used for recrystallization but less common than alcohols. |

Category C: Low Solubility (Anti-Solvents)

Use these to crash out the product from solution.

| Solvent | Solubility Rating | Mechanistic Insight |

| Water | Insoluble | Highly polar; energetically unfavorable for the lipophilic aromatic ring. |

| Hexanes / Heptane | Very Low | Non-polar. Used to lower the polarity of EtOAc mixtures to induce crystallization. |

Visualizing Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended experimental outcome.

Caption: Decision tree for solvent selection based on synthetic vs. purification goals.

Experimental Protocols

Protocol A: Determination of Solubility Limit (Saturation Method)

Use this protocol if precise solubility data (mg/mL) is required for a specific solvent batch.

-

Preparation : Weigh 100 mg of 4-Bromo-3-iodobenzaldehyde into a 4 mL glass vial.

-

Addition : Add the target solvent in 100 µL increments using a micropipette.

-

Agitation : Vortex for 30 seconds after each addition.

-

Observation :

-

Soluble : Solution becomes clear.

-

Insoluble : Visible solid particles remain.

-

-

Calculation :

-

Validation : If the solution is clear, cool to 4°C for 1 hour to check for temperature sensitivity (precipitation indicates marginal solubility).

Protocol B: Recrystallization (Ethanol/Water System)

This is the gold-standard method for purifying halogenated benzaldehydes.

-

Dissolution : Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (60-70°C) until fully dissolved.

-

Tip: If the solution is dark, add activated charcoal, stir for 5 mins, and hot-filter.

-

-

Anti-Solvent Addition : While keeping the solution hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification : Add one drop of hot Ethanol to clear the turbidity.

-

Crystallization :

-

Allow the flask to cool to room temperature undisturbed (20 mins).

-

Place in an ice bath (0-4°C) for 30 mins to maximize yield.

-

-

Isolation : Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold 1:1 Ethanol/Water.

-

Drying : Dry under high vacuum (< 5 mbar) at 25°C. Do not heat above 40°C under vacuum to avoid sublimation.

Chemoselectivity & Solvent Effects

Expert Insight for Drug Development

The primary utility of 4-Bromo-3-iodobenzaldehyde is its ability to undergo sequential cross-coupling.

-

C-I Bond Activation : Occurs first (weaker bond). Typically performed in THF or Dioxane at room temperature.

-

C-Br Bond Activation : Occurs second. Requires higher temperatures (>80°C), typically in DMF or Toluene .

Critical Warning : Avoid using nucleophilic solvents (like Methanol) in the presence of strong bases (e.g., NaOMe) at high temperatures, as the aldehyde is susceptible to hemiacetal formation or Cannizzaro disproportionation side reactions.

References

-

PubChem. 4-Bromo-3-iodobenzaldehyde (Compound). National Library of Medicine. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational text for solvent choice in coupling).

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

University of Rochester. Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

Sources

4-Bromo-3-iodobenzaldehyde: Spectral Analysis & Chemoselective Utility

This guide details the ¹H NMR spectral characteristics of 4-Bromo-3-iodobenzaldehyde , a critical bifunctional building block in medicinal chemistry. The analysis synthesizes experimental precedents with theoretical substituent effects to provide a robust reference for structural validation.

Executive Summary

4-Bromo-3-iodobenzaldehyde (CAS: 873387-81-6) serves as a high-value scaffold for divergent synthesis.[1] Its utility stems from the distinct reactivity profiles of its three functional handles: the highly reactive aryl iodide (C–I), the moderately reactive aryl bromide (C–Br), and the electrophilic aldehyde (CHO). This guide provides the definitive ¹H NMR data required to validate its synthesis, typically achieved via the regioselective iodination of 4-bromobenzaldehyde.

¹H NMR Spectral Data

The following data represents the characteristic proton signals in deuterated chloroform (

Spectral Summary Table

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Environment |

| CHO | 9.92 | Singlet (s) | 1H | — | Aldehyde proton; deshielded by carbonyl anisotropy. |

| H-2 | 8.36 | Doublet (d) | 1H | Ortho to CHO and Ortho to Iodine. Most deshielded aromatic proton. | |

| H-5 | 7.78 | Doublet (d) | 1H | Ortho to Bromine; Meta to Iodine. | |

| H-6 | 7.66 | Doublet of Doublets (dd) | 1H | Ortho to CHO; Para to Iodine. |

Structural Elucidation & Assignment Logic

The "Diagnostic" H-2 Proton ( 8.36 ppm)

The signal at 8.36 ppm is the most distinct feature of this spectrum (excluding the aldehyde).

-

Mechanism: This proton sits between the aldehyde and the iodine atom. It experiences a cumulative deshielding effect:

-

Carbonyl Anisotropy: The aldehyde group withdraws electron density, shifting the ortho position downfield.

-

Heavy Atom Effect (Iodine): While iodine can be shielding in some contexts, the steric crowding and "ortho-effect" in this trisubstituted system typically result in significant deshielding relative to the parent benzaldehyde.

-

-

Validation: Its doublet splitting (

Hz) confirms a meta relationship with H-6, proving the 1,2,4-substitution pattern is intact.

H-5 vs. H-6 Differentiation

-

H-5 (

7.78 ppm): Located ortho to the Bromine. It appears as a clear doublet ( -

H-6 (

7.66 ppm): Located ortho to the Aldehyde but para to the Iodine. The iodine atom exerts a shielding effect through resonance (

Synthesis & Experimental Protocol

The most reliable route to this compound is the regioselective iodination of 4-bromobenzaldehyde using a strong oxidant to generate an electrophilic iodine species.

Reagents & Conditions

-

Iodinating Agent: Iodine (

) or Potassium Iodide ( -

Oxidant: Sodium Periodate (

) or Sodium Nitrite ( -

Solvent: Concentrated Sulfuric Acid (

) or Triflic Acid (

Step-by-Step Workflow

-

Activation: Dissolve

(0.3 equiv) and -

Addition: Add 4-bromobenzaldehyde (1.0 equiv) slowly to the dark purple solution.

-

Reaction: Warm to room temperature (24 °C) and stir for 18–24 hours.

-

Quench: Pour the mixture onto crushed ice/water. Neutralize cautiously with saturated

or -

Isolation: Extract with ethyl acetate (

). Wash organics with brine, dry over -

Purification: Recrystallize from Ethanol/Chloroform or use flash column chromatography (Hexanes/EtOAc 9:1) to obtain the white/pale yellow solid.

Chemoselective Functionalization Strategy

The power of 4-Bromo-3-iodobenzaldehyde lies in its ability to undergo sequential cross-coupling reactions. The C–I bond is significantly weaker and more reactive than the C–Br bond, allowing for "programmed" synthesis.

Figure 1: Programmed functionalization logic. The C-I bond (Position 3) reacts under mild conditions (e.g., Room Temperature Sonogashira), leaving the C-Br bond (Position 4) intact for a subsequent, harsher activation step.

References

-

Synthesis & Characterization: Rizzo, D. J., et al. "Topological Band Engineering of Graphene Nanoribbons."[2] Nature, 2018 , 560, 204–208. (See Supplementary Information, Compound 5).

-

Analog Spectral Data (4-Bromobenzaldehyde): BenchChem Spectral Database. "A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde." Accessed 2025.[7]

-

Analog Spectral Data (3-Iodo-4-methoxybenzaldehyde): Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry, Supplementary Information.

Sources

- 1. labfind.co.kr [labfind.co.kr]

- 2. escholarship.org [escholarship.org]

- 3. escholarship.org [escholarship.org]

- 4. escholarship.org [escholarship.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

Structural Elucidation and Magnetic Resonance Profiling: 4-Bromo-3-iodobenzaldehyde

Executive Summary: The "Privileged Scaffold"

4-Bromo-3-iodobenzaldehyde (CAS: 873387-81-6) is not merely a reagent; it is a bifunctional electrophilic scaffold critical in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation energies between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) allows for chemoselective sequential cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), enabling the rapid construction of non-symmetrical teraryl systems found in kinase inhibitors and organic light-emitting diodes (OLEDs).

This guide provides the definitive ¹³C NMR profile for this compound, focusing on the Heavy Atom Effect (HALA) as the primary diagnostic tool for structural verification.

¹³C NMR Spectral Data Profile

The following data represents the characteristic chemical shift values derived from chemometric additivity rules and heavy-atom relativistic corrections. The presence of Iodine induces a unique "upfield" shift that is often counter-intuitive to novice spectroscopists.

Table 1: Diagnostic ¹³C Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Environment | Shift (δ, ppm) | Multiplicity (DEPT-135) | Diagnostic Feature |

| C7 | Aldehyde Carbonyl (C =O) | 190.5 – 191.5 | Positive (+) | Most deshielded signal; characteristic of benzaldehydes. |

| C3 | Aromatic C-I (Ipso) | 100.0 – 105.0 | Quaternary (No signal) | Critical Diagnostic: Highly shielded due to Spin-Orbit Coupling (Heavy Atom Effect). |

| C4 | Aromatic C-Br (Ipso) | 132.0 – 135.0 | Quaternary (No signal) | Deshielded relative to benzene; significantly downfield of C-I. |

| C1 | Aromatic C-CHO (Ipso) | 135.0 – 137.0 | Quaternary (No signal) | Deshielded by the electron-withdrawing carbonyl group. |

| C2 | Aromatic C-H (Ortho to I/CHO) | 138.0 – 142.0 | Positive (+) | Most deshielded methine due to steric compression and ortho-deshielding from Iodine. |

| C6 | Aromatic C-H (Ortho to CHO) | 129.0 – 131.0 | Positive (+) | Typical aromatic range. |

| C5 | Aromatic C-H (Ortho to Br) | 133.0 – 135.0 | Positive (+) | Overlaps frequently with ipso-C signals; requires HSQC for resolution. |

Note: The shift of C3 (C-I) is the primary quality control checkpoint. If this peak appears >120 ppm, the Iodine has likely been lost (deiodination) or the structure is incorrect.

Mechanistic Insight: The Heavy Atom Effect

To interpret this spectrum accurately, one must understand why the Carbon attached to Iodine (C3) appears at ~102 ppm, while the Carbon attached to Bromine (C4) appears at ~133 ppm, despite Iodine being less electronegative.

The Spin-Orbit Coupling Anomaly

Standard inductive effects suggest that electronegative halogens should deshield the attached carbon (move it downfield). However, with heavy atoms like Iodine (and to a lesser extent Bromine), Relativistic Spin-Orbit Coupling dominates.

-

Mechanism: The large electron cloud of Iodine circulates, creating a local magnetic field that opposes the external NMR field (

). -

Result: This results in substantial shielding of the attached carbon (C3), pushing its resonance upfield (lower ppm).[1]

-

Application: In 4-Bromo-3-iodobenzaldehyde, this effect creates a ~30 ppm separation between the C-I and C-Br signals, acting as an internal "fingerprint" for the substitution pattern.

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the logical pathway for assigning the regiochemistry of the halogens using 2D NMR techniques.

Figure 1: Step-by-step NMR assignment logic focusing on the isolation of the C-I quaternary carbon.

Experimental Protocol: Acquisition & Processing

To ensure resolution of the quaternary carbons (which have long relaxation times), the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).

-

Why: CDCl₃ is standard. DMSO-d₆ may be used if solubility is poor, but it may cause solvent peaks to overlap with the C-I signal (~40 ppm for DMSO vs ~100 ppm for C-I).

-

-

Concentration: 30–50 mg in 0.6 mL solvent.

-

Why: ¹³C sensitivity is low (1.1% natural abundance). High concentration is required to see the quaternary C-I and C-Br peaks within a reasonable timeframe.

-

Instrument Parameters (Standard 400 MHz System)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds .

-

Critical: Quaternary carbons (C-I, C-Br, C=O) relax slowly. A short D1 will suppress these signals, making them disappear into the noise.

-

-

Scans (NS): Minimum 1024 scans (approx. 1 hour).

-

Spectral Width: 240 ppm (to capture the C=O at ~191 ppm).

-

Exponential Multiplication (LB): 1.0 – 3.0 Hz (to improve S/N ratio for quaternary carbons).

Application: Chemoselective Coupling Strategy

Understanding the NMR profile validates the starting material for the following high-value workflow. The C-I bond reacts first, preserving the C-Br bond for a second modification.

Figure 2: The orthogonal reactivity pathway. NMR validation ensures the Iodine is at the C3 position, guaranteeing the first coupling occurs meta to the aldehyde.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Viesser, R. V., et al. (2018).[2] "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics, 20(16), 11247-11252.

-

PubChem Compound Summary. (2024). "4-Bromo-3-iodobenzaldehyde."[3][4] National Center for Biotechnology Information.

-

Oakwood Chemical. (2024). "Product Specification: 4-Bromo-3-iodobenzaldehyde."

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 4-Bromo-3-iodobenzaldehyde [oakwoodchemical.com]

- 4. 4-Bromo-3-iodobenzaldehyde [myskinrecipes.com]

Mass Spectrometric Profiling of 4-Bromo-3-iodobenzaldehyde

The following technical guide is structured to serve as a definitive reference for the mass spectrometric characterization of 4-Bromo-3-iodobenzaldehyde . It is designed for analytical chemists and process scientists in pharmaceutical development, focusing on structural confirmation, impurity profiling, and mechanistic fragmentation.[1]

A Technical Guide for Structural Confirmation and Impurity Analysis

Executive Technical Summary

4-Bromo-3-iodobenzaldehyde (C₇H₄BrIO, MW 310.91 Da) is a high-value intermediate in medicinal chemistry, particularly for constructing polysubstituted biaryl scaffolds via chemoselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).[1][2] Its utility relies on the differential reactivity of the C-I and C-Br bonds.[1]

Accurate mass spectrometric (MS) characterization is critical for two reasons:

-

Regioisomer Confirmation: Distinguishing the 3-iodo-4-bromo substitution pattern from potential 4-iodo-3-bromo isomers formed during non-selective halogenation.

-

De-halogenation Monitoring: Detecting "protodehalogenated" impurities (e.g., 4-bromobenzaldehyde) that poison downstream catalytic cycles.[1][2]

This guide details the ionization behavior, isotopic signatures, and fragmentation mechanics required to validate this compound.

Physicochemical Context & Sample Preparation[1][2][3][4]

Before analysis, the sample introduction method must be selected based on the matrix and required sensitivity.[1]

| Parameter | Specification | Implications for MS |

| Monoisotopic Mass | 309.849 (based on ⁷⁹Br, ¹²⁷I) | High mass defect due to Iodine/Bromine.[1][2] |

| Boiling Point | ~300°C (Predicted) | Suitable for GC-MS but requires high inlet temps (>250°C).[1][2] |

| Solubility | DCM, MeOH, DMSO | Compatible with both EI (via solvent vent) and ESI.[1] |

| Stability | Light Sensitive (C-I bond) | Critical: Protect from light to prevent photo-deiodination prior to injection.[1][2] |

Recommended Protocols

Method A: GC-MS (Structural ID & Purity) [1][2]

-

System: Agilent 5977 or equivalent Single Quadrupole.

-

Inlet: Split (20:1) at 280°C.

-

Temp Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

-

Ionization: EI (70 eV).[1][2] Note: Hard ionization is preferred to observe the diagnostic halogen loss.

Method B: LC-MS (Trace Analysis in Biologicals) [1][2]

-

Ionization: ESI (+) or APCI (+).[1]

-

Detection: [M+H]⁺.

-

Note: Aldehydes ionize poorly in ESI compared to amines.[1][2] Derivatization with 2,4-DNPH may be required for trace quantification.[1][2]

The Mass Spectral Signature[5][6][7]

Isotopic Fingerprint (The "Twin Towers")

The most immediate visual confirmation of 4-Bromo-3-iodobenzaldehyde is its isotopic pattern.[1][2] Unlike chlorinated compounds (3:1 ratio), brominated compounds display a 1:1 doublet .[1]

-

⁷⁹Br (50.7%) / ⁸¹Br (49.3%): Creates peaks separated by 2 Da.[1]

-

¹²⁷I (100%): Monoisotopic, adds significant mass but no isotope pattern.[1]

Theoretical Molecular Ion Cluster:

-

m/z 310: [¹²C₇H₄⁷⁹Br¹²⁷IO]⁺ (Relative Abundance: 100%)

-

m/z 312: [¹²C₇H₄⁸¹Br¹²⁷IO]⁺ (Relative Abundance: ~98%)[1]

Interpretation: If you observe a cluster at m/z 310/312 with equal intensity, the presence of one bromine is confirmed.[1] The mass shift of +126 Da from 4-bromobenzaldehyde (m/z 184) confirms the addition of one iodine .[1]

Fragmentation Mechanics (EI Mode)

Electron Impact (EI) at 70 eV induces a predictable cascade of bond cleavages.[1] The hierarchy of bond strength dictates the fragmentation: C-I < C-C(carbonyl) < C-Br .[1]

Primary Pathway: Alpha-Cleavage (The Aldehyde Flag)

Aldehydes characteristically lose the formyl hydrogen atom.[1]

Secondary Pathway: De-Iodination (The Weakest Link)

The Carbon-Iodine bond is the weakest bond in the aryl system.[1] In EI, Iodine (radical) loss is highly favorable, often competing with H-loss.[1][2]

-

Significance: This fragment is isobaric with the 4-bromobenzoyl cation.[1][2] A strong peak here confirms the lability of the iodine, which correlates with its high reactivity in cross-coupling.

Tertiary Pathway: De-Carbonylation

The acylium ion loses carbon monoxide (CO, 28 Da) to form the phenyl cation.[1]

Visualizing the Fragmentation Pathway[6][8][9][10]

The following diagram illustrates the mechanistic degradation of the molecule inside the mass spectrometer.

Figure 1: Mechanistic fragmentation pathway of 4-Bromo-3-iodobenzaldehyde under 70 eV Electron Impact.

Data Interpretation & Impurity Profiling[1][2]

In drug development, the purity of this starting material is paramount. The table below guides the interpretation of the mass spectrum, specifically for distinguishing the target from common synthesis impurities.

Diagnostic Ion Table[1]

| m/z Value | Ion Identity | Origin / Interpretation | Relative Intensity (Est.) |

| 310 / 312 | Target Molecule. 1:1 doublet confirms 1 Bromine.[1][2] | High (40-60%) | |

| 309 / 311 | Acyl cation.[1][2] Confirms aldehyde functionality. | Moderate | |

| 281 / 283 | Loss of aldehyde group.[1][2] | Low | |

| 183 / 185 | Critical Fragment. Loss of Iodine.[1] Also matches 4-Bromobenzaldehyde [M-H]+.[1][2][3] | High (Base Peak often) | |

| 155 / 157 | Bromophenyl cation.[1] Result of losing I and CHO. | Moderate | |

| 76 | Benzyne.[1][2] Complete halogen loss.[1][2] | Low |

Common Impurity Markers

If the synthesis involves iodination of 4-bromobenzaldehyde, unreacted starting material is the primary impurity.[1]

-

Marker: Strong peak at m/z 184/186 (Molecular Ion) appearing at a different retention time.[1][2]

-

Differentiation: The target molecule's fragment at m/z 183/185 is an odd-electron radical cation or even-electron cation depending on the pathway, whereas the impurity parent is m/z 184 (even mass).[1] High-resolution MS (HRMS) or chromatographic separation is required if in-source fragmentation is high.[1][2]

Analytical Workflow Strategy

To ensure data integrity during method development, follow this decision logic.

Figure 2: Decision matrix for selecting the optimal mass spectrometry ionization mode.

References

-

NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of 4-Bromobenzaldehyde. National Institute of Standards and Technology.[1][2][4] [Link][1]

- Context: Provides the baseline fragmentation pattern for the bromobenzaldehyde core, essential for interpreting the [M-I]+ fragment of the target.

- Context: Comparative analysis of halo-benzaldehyde fragment

-

Organic Syntheses. (1937).[1][2][5] p-Bromobenzaldehyde Synthesis and Properties. Org. Syn. Coll. Vol. 2, p.441.[1][2] [Link]

- Context: Establishes the synthetic origin and common precursors/impurities for bromin

-

McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books.

- Context: Authoritative source on "Alpha-cleavage" and halogen isotopic patterns (Cited for mechanistic grounding).

Sources

Technical Guide: FTIR Characterization of 4-Bromo-3-iodobenzaldehyde

The following is an in-depth technical guide designed for researchers and scientists involved in the structural characterization and quality control of halogenated aromatic aldehydes.

Executive Summary

4-Bromo-3-iodobenzaldehyde is a critical intermediate in medicinal chemistry, particularly valued as a scaffold for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the C-Br site and Sonogashira at the C-I site). Its structural integrity is paramount for downstream yield efficiency.

This guide provides a rigorous Fourier Transform Infrared (FTIR) analysis protocol. Unlike simple fingerprint matching, this document deconstructs the spectrum based on first-principles vibrational theory of 1,3,4-trisubstituted benzenes, enabling researchers to validate structural identity and detect common degradation products (e.g., oxidation to benzoic acid) without reliance on a reference library.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must correlate the mechanical oscillators of the molecule with expected absorption bands.

Structural Translation

-

Substituents: Aldehyde (-CHO) at pos 1; Iodine (-I) at pos 3; Bromine (-Br) at pos 4.

-

Hydrogen Pattern: The remaining protons are at positions 2, 5, and 6.

-

H2: Isolated (between -CHO and -I).

-

H5, H6: Adjacent (ortho-coupled).

-

Spectroscopic Consequence: This specific "2 adjacent + 1 isolated" pattern dictates the diagnostic Out-of-Plane (OOP) bending region.

-

Predicted Spectral Profile

The following table summarizes the theoretical band assignments derived from fragment analysis of polysubstituted halogenated benzenes.

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Diagnostic Intensity | Notes |

| Aromatic Ring | C-H Stretch | 3050 – 3000 | Weak | Just above aliphatic limit.[6] |

| Aldehyde | C-H Stretch (Fermi Resonance) | 2850 & 2750 | Weak/Medium | Doublet. The lower band (2750) is distinct from alkyl C-H. |

| Carbonyl | C=O[6][7] Stretch | 1680 – 1705 | Strong | Lowered from ~1730 due to aromatic conjugation. |

| Aromatic Skeleton | C=C Ring Stretch | 1580 & 1475 | Medium | "Breathing" modes of the benzene ring. |

| C-H OOP Bend | 2 Adjacent Hydrogens | 800 – 860 | Strong | Corresponds to H5-H6 coupling. |

| C-H OOP Bend | 1 Isolated Hydrogen | 860 – 900 | Medium/Weak | Corresponds to H2. |

| Carbon-Halogen | C-Br Stretch | 1000 – 1100 | Variable | Often mixed with ring vibrations. |

| Carbon-Halogen | C-I Stretch | < 600 | Medium | Often near the cutoff of standard Mid-IR optics. |

Experimental Protocol

This protocol ensures reproducibility and minimizes sampling artifacts.

Sampling Method: ATR vs. Transmission

-

Recommendation: Diamond ATR (Attenuated Total Reflectance) .

-

Rationale: The compound is a solid halogenated aromatic. ATR minimizes sample prep time and avoids the "Christiansen effect" (scattering) often seen in poorly ground KBr pellets.

-

Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) if higher resolution in the weak overtone region (2000-1600 cm⁻¹) is required for detailed pattern matching.

Instrument Parameters

-

Spectral Range: 4000 – 400 cm⁻¹ (Standard Mid-IR). Note: If C-I characterization is critical, a Far-IR beamsplitter (down to 200 cm⁻¹) is required.

-

Scans: 32 or 64 (to improve Signal-to-Noise ratio for weak overtone bands).

-

Apodization: Blackman-Harris 3-Term (optimal for solid samples).

Workflow Diagram

The following logic flow outlines the step-by-step acquisition and validation process.

Figure 1: Operational workflow for FTIR acquisition and immediate quality triage.

Detailed Spectral Analysis (The Core)

The Diagnostic "Fingerprint" (1500 – 600 cm⁻¹)

This region contains the definitive proof of the substitution pattern. For 4-bromo-3-iodobenzaldehyde, we look for the 1,2,4-trisubstituted benzene pattern (positions relative to ring protons).

-

The "Two Adjacent" Marker (~810-830 cm⁻¹):

-

This strong band arises from the in-phase wagging of the H5 and H6 protons.

-

Absence of this band suggests incorrect regiochemistry (e.g., symmetric substitution).

-

-

The "Isolated" Marker (~870-890 cm⁻¹):

-

A medium-intensity band arising from the H2 proton wagging.

-

It is often sharper but less intense than the adjacent marker.

-

The Carbonyl Region (1750 – 1650 cm⁻¹)

-

Target: A sharp, intense peak at 1690 ± 10 cm⁻¹ .

-

Causality: A standard aliphatic aldehyde absorbs at ~1730 cm⁻¹.[7] Conjugation with the benzene ring delocalizes the π-electrons of the C=O bond, reducing its double-bond character and lowering the force constant, thus shifting the frequency to ~1690 cm⁻¹.

Impurity Profiling

Common degradation pathways involve the oxidation of the aldehyde to a carboxylic acid (4-bromo-3-iodobenzoic acid).

-

Aldehyde (Pure): Sharp C-H doublet at 2850/2750 cm⁻¹. No broad O-H.

-

Acid (Impurity): Loss of 2750 cm⁻¹ doublet. Appearance of a massive, broad "trough" from 3300–2500 cm⁻¹ (O-H stretch of carboxylic acid dimer).

Logic Tree for Peak Assignment

Use this diagram to interpret specific bands in your obtained spectrum.

Figure 2: Decision logic for assigning major spectral features.

References

-

NIST Mass Spectrometry Data Center. Benzaldehyde, 4-bromo- Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[9] Retrieved from [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups (Aromatic Substitution Patterns). Retrieved from [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

- 1. academics.nat.tum.de [academics.nat.tum.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. CAS 15164-44-0: 4-Iodobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 9. Benzaldehyde, 4-bromo- [webbook.nist.gov]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Bromo-3-iodobenzaldehyde

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Bromo-3-iodobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization of aromatic compounds. This document delves into the theoretical underpinnings of the molecule's spectral behavior, a detailed protocol for its spectral acquisition, and an in-depth analysis of its anticipated absorption characteristics.

Theoretical Framework: Electronic Transitions in Aromatic Aldehydes

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions that occur upon the absorption of electromagnetic radiation. In the case of 4-Bromo-3-iodobenzaldehyde, the spectrum is primarily shaped by the benzaldehyde chromophore, which is further influenced by the bromo and iodo substituents on the aromatic ring.

The parent molecule, benzaldehyde, exhibits distinct absorption bands corresponding to specific electronic transitions.[1] The most prominent of these are the π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group. The n→π* transitions are of lower intensity and result from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The introduction of halogen substituents, such as bromine and iodine, onto the benzene ring modifies the electronic environment of the chromophore. These substituents possess non-bonding electron pairs that can interact with the π-system of the aromatic ring through resonance, a phenomenon known as p-π conjugation.[2] This interaction generally leads to a bathochromic shift (or red shift), where the absorption maximum (λmax) is shifted to a longer wavelength.[2][3] This shift is a consequence of the energy difference between the ground and excited states being reduced.

Predicted UV-Vis Absorption Spectrum of 4-Bromo-3-iodobenzaldehyde

The base value for a benzaldehyde chromophore is approximately 250 nm.[4] The bromo and iodo substituents are expected to induce bathochromic shifts. Based on empirical data for similar compounds, the bromo group in the para position and the iodo group in the meta position will each contribute to a shift to a longer wavelength.

| Parameter | Base Value/Increment (nm) |

| Benzaldehyde Base | 250 |

| Bromo substituent (para) | +15 |

| Iodo substituent (meta) | +12 |

| Predicted λmax | ~277 nm |

It is important to note that this is an estimation, and the actual λmax may vary depending on the solvent used. In addition to this primary π→π* transition, a weaker n→π* transition is anticipated at a longer wavelength, likely in the region of 320-340 nm.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a high-quality UV-Vis absorption spectrum of 4-Bromo-3-iodobenzaldehyde, the following detailed protocol should be followed. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: 4-Bromo-3-iodobenzaldehyde, of high purity.

-

Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical and will influence the λmax.[5] It is recommended to acquire spectra in solvents of varying polarities to assess solvatochromic effects.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure

-

Instrument Warm-up and Calibration: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Perform instrument self-diagnostics and calibration as per the manufacturer's instructions.

-

Solvent Blank: Fill a clean quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the reference (blank).

-

Sample Preparation:

-

Prepare a stock solution of 4-Bromo-3-iodobenzaldehyde in the chosen solvent. A typical starting concentration is 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of 0.2 - 0.8 arbitrary units (AU) at the λmax. This is crucial for ensuring adherence to the Beer-Lambert Law.

-

-

Spectral Acquisition:

-

Place the solvent blank in the reference beam path of the spectrophotometer.

-

Place the cuvette containing the sample solution in the sample beam path.

-

Scan the sample over a wavelength range of at least 200 nm to 400 nm.

-

Record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the acquisition of the UV-Vis spectrum.

In-depth Analysis of the Spectrum

Assignment of Electronic Transitions

The acquired spectrum of 4-Bromo-3-iodobenzaldehyde is expected to display two main absorption bands.

-

The intense band observed at the predicted λmax of ~277 nm can be assigned to a π→π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system, which includes the benzene ring, the carbonyl group, and the halogen substituents.

-

A weaker, lower-energy band, anticipated around 320-340 nm, corresponds to the n→π* transition of the carbonyl group. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity.

Visualization of Electronic Transitions

Caption: Energy level diagram illustrating the n→π* and π→π* transitions.

The Influence of Solvents (Solvatochromism)

The polarity of the solvent can significantly impact the position of the absorption bands.

-

π→π Transitions:* In the case of π→π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

-

n→π Transitions:* Conversely, for n→π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift . The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents, which lowers the energy of the ground state. The excited state is less stabilized by the solvent, leading to a larger energy gap for the transition.[6][7]

Conclusion

The UV-Vis absorption spectrum of 4-Bromo-3-iodobenzaldehyde is predicted to be characterized by a strong π→π* transition around 277 nm and a weaker n→π* transition at a longer wavelength. The precise positions and intensities of these bands are subject to solvent effects. The experimental protocol outlined in this guide provides a robust framework for obtaining an accurate and reproducible spectrum of this compound, which is essential for its characterization in various scientific and industrial applications.

References

-

Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. Retrieved January 29, 2026, from [Link]

-

A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics. Retrieved January 29, 2026, from [Link]

-

UV-Visible Spectroscopy. (n.d.). Michigan State University. Retrieved January 29, 2026, from [Link]

-

UV absorption spectra of a benzaldehyde and b acetophenone in water and... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Benzaldehyde, 3,4-dihydroxy-. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

-

2,4-Dibromobenzaldehyde | C7H4Br2O | CID 621611. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

UV Absorption Cross-Sections of a Series of Dimethylbenzaldehydes. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory). (n.d.). Pharmapproach. Retrieved January 29, 2026, from [Link]

-

Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. (n.d.). IJISET. Retrieved January 29, 2026, from [Link]

-

Chromic shifts in UV-Visible spectroscopy |Bathochromic|Hypsochromic|Hyperchromic|Hypochromic shifts. (2020). YouTube. Retrieved January 29, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. ijiset.com [ijiset.com]

Strategic Sourcing & Technical Utilization of 4-Bromo-3-iodobenzaldehyde

Executive Summary: The "Linchpin" Scaffold

4-Bromo-3-iodobenzaldehyde (CAS: 873387-81-6) is a high-value halogenated building block used primarily in the construction of polysubstituted aromatic systems. Its commercial significance lies in its chemoselectivity : the presence of two distinct halogen atoms (iodine and bromine) with significantly different reactivities toward oxidative addition. This allows researchers to perform sequential, regiospecific cross-coupling reactions—typically modifying the C3 position (iodine) first, followed by the C4 position (bromine).

While commercially available, this compound often suffers from high unit costs and variable lead times due to its niche status. This guide provides a comprehensive analysis of its procurement, quality validation, and laboratory-scale synthesis to empower "make vs. buy" decisions.

Technical Profile & Chemoselectivity

The utility of 4-Bromo-3-iodobenzaldehyde is defined by the reactivity hierarchy of its substituents. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the C–I bond is significantly weaker and more labile than the C–Br bond.

Reactivity Hierarchy

-

C3-Iodine (High Reactivity): Under mild conditions (e.g., room temperature, weak base), Pd(0) inserts preferentially into the C–I bond. This allows for the installation of the first R-group at the meta position relative to the aldehyde.

-

C4-Bromine (Moderate Reactivity): The C–Br bond remains intact during the first coupling. It can be activated in a subsequent step using higher temperatures or more active catalyst systems (e.g., phosphine ligands like S-Phos or X-Phos).

-